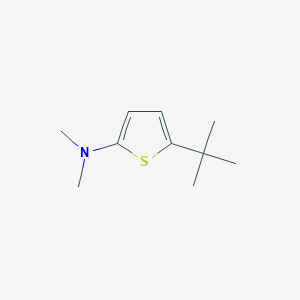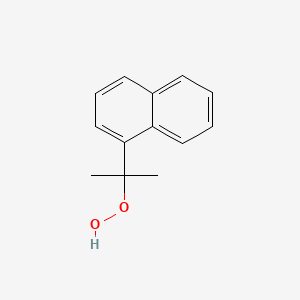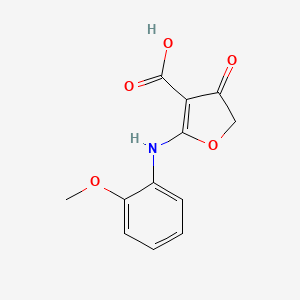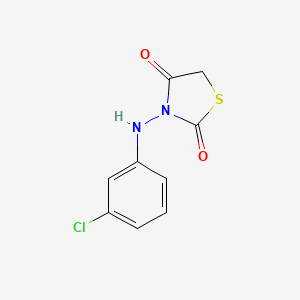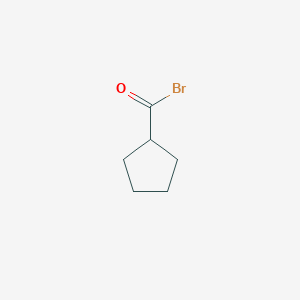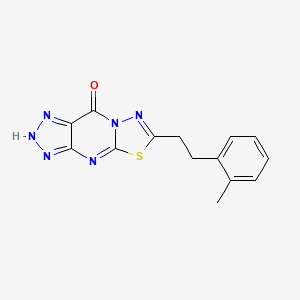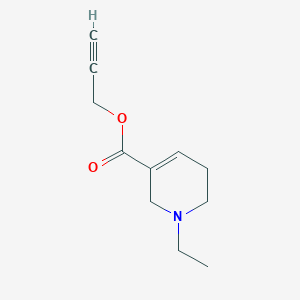
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring that is partially hydrogenated and substituted with an ethyl group and a prop-2-yn-1-yl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the alkylation of a tetrahydropyridine derivative with a propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through the nucleophilic substitution mechanism, where the nitrogen atom of the tetrahydropyridine attacks the carbon atom of the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in cells, leading to various biological effects, including apoptosis and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Similar in structure but contains a bromine atom, which can influence its reactivity and applications.
N-Di(prop-2-yn-1-yl)adamantan-1-amines: Contains an adamantane moiety, which imparts different physical and chemical properties.
Uniqueness
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a prop-2-yn-1-yl ester group provides a versatile scaffold for further chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
107638-91-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
prop-2-ynyl 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)10-6-5-7-12(4-2)9-10/h1,6H,4-5,7-9H2,2H3 |
InChI-Schlüssel |
VUVCXBTYPGUMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC=C(C1)C(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



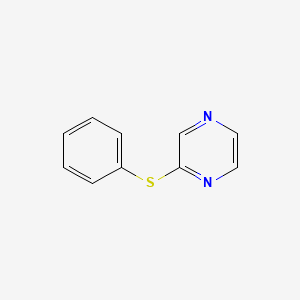
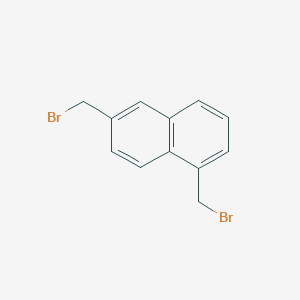
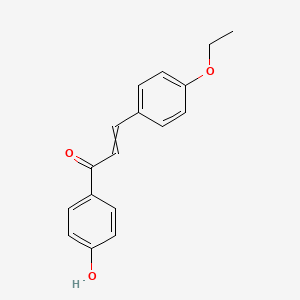
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
